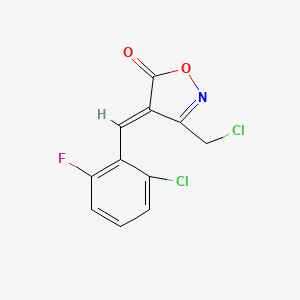

(4E)-4-(2-chloro-6-fluorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

Description

The compound (4E)-4-(2-chloro-6-fluorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one is an isoxazol-5(4H)-one derivative featuring a chloromethyl group at position 3 and a 2-chloro-6-fluorobenzylidene substituent at position 4 in the E configuration. Isoxazolone derivatives are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties .

Properties

Molecular Formula |

C11H6Cl2FNO2 |

|---|---|

Molecular Weight |

274.07 g/mol |

IUPAC Name |

(4E)-4-[(2-chloro-6-fluorophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one |

InChI |

InChI=1S/C11H6Cl2FNO2/c12-5-10-7(11(16)17-15-10)4-6-8(13)2-1-3-9(6)14/h1-4H,5H2/b7-4+ |

InChI Key |

OAPIAYBPRPBRLS-QPJJXVBHSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=C/2\C(=NOC2=O)CCl)F |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=C2C(=NOC2=O)CCl)F |

Origin of Product |

United States |

Biological Activity

(4E)-4-(2-Chloro-6-fluorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one is a synthetic compound belonging to the isoxazole family, noted for its potential biological activities, particularly in the fields of oncology and pharmacology. Its molecular structure includes a chloro and fluorine substitution, which may influence its reactivity and biological profile.

- Molecular Formula : C₁₁H₆Cl₂FNO₂

- Molecular Weight : 274.08 g/mol

- CAS Number : 1142198-88-6

- MDL Number : MFCD12027778

The biological activity of isoxazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The compound's structure suggests potential interactions with tyrosine kinases and other proteins implicated in cancer cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer properties of isoxazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell lines through various mechanisms:

-

Cytotoxicity :

- The compound exhibits significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Studies report IC₅₀ values indicating effective inhibition of cell growth.

- For instance, one study reported an IC₅₀ value for a related isoxazole derivative at 22.47 µM against MCF-7 cells, suggesting that structural modifications can enhance activity .

- Mechanisms of Action :

Structure-Activity Relationship (SAR)

The presence of halogen atoms (chlorine and fluorine) in the structure appears to enhance the biological activity of isoxazole derivatives. The specific positioning of these substituents influences the compound's interaction with target proteins, thereby affecting its potency:

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Increases binding affinity to target enzymes |

| Fluorine | Enhances lipophilicity, improving cellular uptake |

Case Studies and Research Findings

-

In Vitro Studies :

- In vitro assays have demonstrated that this compound can significantly reduce viability in various cancer cell lines compared to control groups .

- A comparative study showed that modifications on the isoxazole ring led to varying degrees of cytotoxicity, emphasizing the importance of structural optimization in drug design .

- Molecular Docking Studies :

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Variations

All compared compounds share the isoxazol-5(4H)-one core but differ in substituents at positions 3 and 4. Key variations include:

Table 1: Substituent Profiles of Selected Isoxazol-5(4H)-one Derivatives

Impact of Halogenation

- Electron-Withdrawing Effects: The target’s 2-Cl-6-F substitution enhances electron withdrawal compared to mono-halogenated analogs (e.g., 4-Cl in ).

- Steric Effects : Ortho-substituted halogens (2-Cl-6-F in the target) introduce steric hindrance, which may reduce molecular planarity compared to para-substituted derivatives (e.g., 4-Cl in or 4-Br in ).

Chloromethyl vs. Alkyl Substituents

This contrasts with methyl () or propyl () groups, which impart steric bulk without enhancing reactivity.

Physical Properties

- Melting Points : Brominated analogs (e.g., 4j, MP 154–156°C ) have lower melting points than chlorinated derivatives, possibly due to differences in crystal packing from halogen size.

- Solubility: The target’s Cl/F substituents may reduce solubility in non-polar solvents compared to methoxy-substituted analogs (), which have electron-donating groups enhancing polarity.

Preparation Methods

Cyclization from Aromatic Aldehydes, Ethyl Acetoacetate, and Hydroxylamine Hydrochloride

A green synthetic approach analogous to the preparation of related 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones involves the condensation of aromatic aldehydes with ethyl acetoacetate and hydroxylamine hydrochloride in the presence of a catalyst and solvent system derived from agro-waste (orange peel extract) and glycerol. This method, optimized for benzaldehyde derivatives, can be adapted for 2-chloro-6-fluorobenzaldehyde to yield the corresponding benzylidene isoxazol-5(4H)-one.

-

- Temperature: 60 °C

- Catalyst: Agro-waste extracted catalyst (WEOFPA)

- Solvent: Glycerol and WEOFPA eutectic mixture

- Reaction time: Monitored by thin layer chromatography (TLC) until completion

-

- High yields (up to 96%) are achievable

- Environmentally benign and atom-economical

- Compatible with electron-withdrawing groups (chlorine, fluorine) on aromatic aldehydes

This method can be modified to introduce the chloromethyl group at position 3 by using chloromethylated acetoacetate or subsequent chloromethylation steps post-cyclization.

Direct Chloromethylation of Isoxazol-5(4H)-one Derivatives

An alternative approach involves the initial synthesis of 4-(2-chloro-6-fluorobenzylidene)-3-methylisoxazol-5(4H)-one, followed by selective chloromethylation at the 3-position. Chloromethylation can be achieved using reagents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions to avoid over-chlorination or ring degradation.

-

- Starting material: 4-(2-chloro-6-fluorobenzylidene)-3-methylisoxazol-5(4H)-one

- Reagents: Chloromethylating agent (e.g., chloromethyl methyl ether)

- Solvent: Anhydrous dichloromethane or similar

- Temperature: 0 to room temperature

- Reaction time: Several hours with monitoring

-

- Allows for late-stage functionalization

- High regioselectivity for the 3-position methyl group

-

- Handling of chloromethylating agents requires caution due to toxicity

- Purification steps necessary to remove side products

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Green synthesis via condensation | 2-chloro-6-fluorobenzaldehyde, ethyl acetoacetate, hydroxylamine hydrochloride | Agro-waste catalyst (WEOFPA), glycerol | 60 °C, stirring, aqueous workup | Up to 96 | Eco-friendly, high yield, mild conditions | May require post-synthesis chloromethylation |

| Chloromethylation of isoxazole | 4-(2-chloro-6-fluorobenzylidene)-3-methylisoxazol-5(4H)-one | Chloromethyl methyl ether or formaldehyde/HCl | 0 °C to RT, organic solvent | Moderate to high | Regioselective, late-stage functionalization | Toxic reagents, requires careful handling |

| Chloroacetylation and cyclization (analogous) | Amino-substituted aromatic ketones | Chloroacetyl chloride, cyclization agents | Multi-step, controlled temperature | Variable | Well-established for related heterocycles | Multi-step, may require optimization for isoxazoles |

Research Findings and Notes

The green synthesis method employing agro-waste catalysts and glycerol solvent systems represents a significant advancement in sustainable chemistry for isoxazole derivatives, offering high yields and mild reaction conditions.

Chloromethylation reactions, while effective, involve hazardous reagents and require stringent safety measures; however, they provide a strategic route for introducing the chloromethyl group after ring formation.

Patent literature on structurally related chloromethylated heterocycles suggests that chloroacetylation followed by cyclization is a viable synthetic pathway that can be adapted for the target compound, though direct reports for this exact compound are limited.

The compound’s molecular formula is C₁₁H₆Cl₂FNO₂ with a molecular weight of 274.08 g/mol, indicating the presence of two chlorine atoms, one fluorine atom, nitrogen, and oxygen within the heterocyclic framework.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4E)-4-(2-chloro-6-fluorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation between 3-(chloromethyl)isoxazol-5(4H)-one derivatives and 2-chloro-6-fluorobenzaldehyde. Key steps include:

- Chloromethylation : Introduce the chloromethyl group using chloroacetyl chloride under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF .

- Aldol Condensation : Optimize benzylidene formation by controlling temperature (60–80°C) and stoichiometric ratios to avoid side reactions (e.g., over-halogenation) .

- Purification : Use column chromatography (silica gel, eluent: hexane/EtOAc 3:1) to isolate the product with >85% purity. Yield improvements (up to 72%) are achievable via microwave-assisted synthesis .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- 1H/13C NMR : Identify the benzylidene proton (δ 7.2–7.8 ppm, doublet) and isoxazole carbonyl (δ 160–165 ppm). Chloromethyl groups appear at δ 4.6–4.8 ppm .

- IR Spectroscopy : Confirm C=O stretching (~1660 cm⁻¹) and C=N/C-Cl bonds (~1550 cm⁻¹ and 750 cm⁻¹, respectively) .

- X-ray Crystallography : Resolve stereochemistry (E-configuration) and intermolecular interactions (e.g., hydrogen bonding with solvent) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. The chloromethyl group’s LUMO (-1.8 eV) indicates susceptibility to nucleophilic attack .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) to predict activation energies. Free energy barriers for SN2 mechanisms are ~25 kcal/mol .

- Validation : Cross-reference computational results with experimental kinetics (e.g., rate constants measured via UV-Vis spectroscopy) .

Q. What catalytic strategies enable selective functionalization of the isoxazole ring without disrupting the benzylidene moiety?

- Methodological Answer :

- Ru-Catalyzed Rearrangements : Use [RuCl₂(p-cymene)]₂ (5 mol%) to promote non-decarboxylative pathways, preserving the carboxylic group. Intramolecular H-bonding in the substrate directs selectivity .

- Pd-Mediated Cross-Coupling : Employ Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) for arylations at the 3-position. Protect the chloromethyl group with TMSCl to prevent side reactions .

- Monitoring : Track regioselectivity via LC-MS and compare with control reactions lacking catalysts .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural analysis?

- Methodological Answer :

- Variable Temperature NMR : Detect dynamic processes (e.g., rotamerism in the benzylidene group) by acquiring spectra at 25°C and −40°C. Splitting at low temperatures confirms restricted rotation .

- COSY/NOESY : Identify through-space couplings between the chloromethyl group and aromatic protons to validate spatial proximity .

- Crystallographic Validation : Compare experimental NMR data with X-ray-derived torsion angles to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.